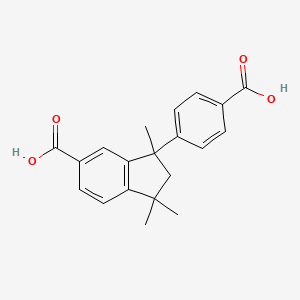

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid

Vue d'ensemble

Description

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as beta-lactamase .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Result of Action

Similar compounds have been used in the synthesis of metal–organic frameworks (mofs) , which have applications in gas storage and separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions, including the presence of a palladium catalyst . The reaction is also influenced by the pH and temperature of the environment .

Propriétés

IUPAC Name |

3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMWAHBQLPCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957079 | |

| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-18-4 | |

| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

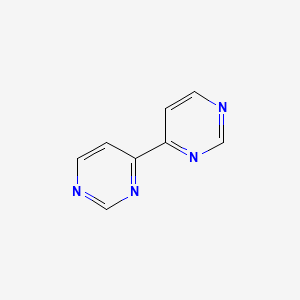

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of C20H20O4 like according to the research?

A1: While the provided name refers to 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid, the research papers describe various isomeric structures with the formula C20H20O4. For example, one study focuses on the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone, a product derived from the self-condensation of 4-oxo-4-phenylbutanal. [] This compound features a five-membered dioxolane ring with two phenylpropanone sidechains. [] Another paper investigates Glabridin, a natural prenylated isoflavan with the systematic name 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol. [, ] It's crucial to note that C20H20O4 represents a molecular formula and can correspond to various compounds with distinct structures and properties.

Q2: Have there been any crystallographic studies on compounds with the formula C20H20O4?

A2: Yes, several studies describe crystal structures of C20H20O4 isomers. Researchers elucidated the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone using X-ray diffraction. [] They determined the crystal to be monoclinic, belonging to the space group P21/n. [] Additionally, the crystal structure of Glabridin, isolated from Glycyrrhiza glabra L., has been determined, revealing a single molecule per asymmetric unit in the orthorhombic space group P212121. [] These structural insights contribute to understanding the physical and chemical properties of these compounds.

Q3: What spectroscopic data is available for compounds with the formula C20H20O4?

A3: Research on Corynolin (C21H21O5N), an alkaloid, provides insights into the spectroscopic characteristics of related C20H20O4 derivatives. The study utilized infrared (IR) and proton resonance (NMR) spectroscopy to elucidate the structure of Corynolin and its derivatives. [] While specific data isn't detailed in the provided abstracts, this highlights the application of spectroscopic techniques for structural analysis of compounds with this molecular formula.

Q4: Are there any naturally occurring compounds with the formula C20H20O4?

A4: Yes, Glabridin, found in the roots of Glycyrrhiza glabra L. (licorice), is a naturally occurring compound with the molecular formula C20H20O4. [] This prenylated isoflavan exhibits various biological activities and serves as a species-specific biomarker. []

Q5: Has the absolute configuration of any C20H20O4 isomer been determined?

A5: Yes, the absolute configuration of naturally occurring Glabridin has been confirmed as C3 R through a combination of circular dichroism, NMR data, and X-ray diffraction analysis with Bijvoet differences. [] This information is essential for understanding its biological activity and for synthesizing enantiomerically pure Glabridin.

Q6: Have any computational chemistry studies been conducted on C20H20O4?

A6: While the provided abstracts don't mention specific computational studies on C20H20O4 isomers, a Gaussian Job Archive entry suggests that computational analyses have been performed on this formula. [] This implies that researchers might have used computational methods like density functional theory (DFT) or molecular mechanics to investigate various properties like electronic structure, energy, and reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)